BenchChemオンラインストアへようこそ!

1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine

Radio-iodination SPECT imaging X-ray crystallography

This sulfonylated piperazine is uniquely equipped with a para-iodo substituent, enabling direct 125I or 123I radio-iodination for matched-pair pharmacological characterization, and providing a strong anomalous signal for single-wavelength anomalous diffraction (SAD) phasing of co-crystal structures. The 2,6-dimethylphenyl group restricts flexibility for superior electron density definition. Unlike halogen-free or 3,4-disubstituted analogs, its heavy-atom handle ensures unambiguous LC-MS differentiation and enables full terminal halogen bonding SAR series.

Molecular Formula C18H21IN2O2S
Molecular Weight 456.34
CAS No. 713099-23-1
Cat. No. B2426332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine
CAS713099-23-1
Molecular FormulaC18H21IN2O2S
Molecular Weight456.34
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C18H21IN2O2S/c1-14-4-3-5-15(2)18(14)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3
InChIKeySEOWQHLNUVPUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine (CAS 713099-23-1): Chemical Identity and Sourcing-Relevant Properties


1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine (CAS 713099-23-1) is a synthetic disubstituted piperazine derivative bearing a 2,6-dimethylphenyl group at the N1 position and a 4-iodobenzenesulfonyl moiety at the N4 position [1]. With a molecular formula of C18H21IN2O2S and a molecular weight of 456.34 g/mol, this compound belongs to the broader class of sulfonylated piperazines, which have been disclosed in patent literature as cannabinoid-1 (CB1) receptor modulators and as scaffolds for central nervous system drug discovery [2]. The presence of an iodine atom at the para position of the benzenesulfonyl ring distinguishes this compound from halogen-free or alternatively halogenated analogs, providing a heavy-atom handle for potential radio-iodination or crystallographic phasing applications [3].

Why 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine Cannot Be Casually Replaced by In-Class Piperazine Analogs


Within the sulfonylated piperazine chemical space, seemingly minor structural variations produce substantial differences in molecular recognition, physicochemical properties, and synthetic utility. The combination of three critical structural features—the ortho,ortho'-dimethyl substitution on the N1-phenyl ring, the sulfonyl linker at N4, and the para-iodo substituent on the sulfonyl aryl ring—creates a unique profile that cannot be recapitulated by any single close analog [1]. Replacing the 4-iodophenyl group with an unsubstituted phenyl, 4-methylphenyl, or 3,4-dimethylphenyl analog eliminates the heavy-atom functionality that enables radio-iodine labeling, X-ray anomalous dispersion, and mass-spectrometric differentiation . Similarly, shifting the dimethyl substitution pattern from 2,6- to 3,4- on the N1-phenyl ring (e.g., CAS 496020-12-3) has been shown in structurally related sigma-1 ligand series to alter receptor subtype selectivity and binding affinity profiles [2]. Generic substitution without experimental validation therefore risks loss of the specific properties for which this compound is procured.

Quantitative Differentiation Evidence for 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine (713099-23-1) vs. Closest Analogs


Heavy-Atom (Iodine) Enablement for Radio-Labeling and Crystallographic Phasing vs. Non-Iodinated Analogs

The para-iodo substituent on the benzenesulfonyl ring of 713099-23-1 provides a heavy-atom functionality absent in the corresponding 4-H, 4-CH3, 4-F, or 4-Cl analogs. In the structurally related 4-iodobenzenesulfonyl piperazine series, iodine substitution has been exploited for isotopic exchange radio-iodination (125I/123I) to generate sigma-1 receptor imaging probes, achieving radiochemical yields that are unattainable with non-iodinated congeners [1]. The anomalous scattering signal of iodine (f'' = 6.85 e at Cu Kα) also enables experimental phasing in protein-ligand co-crystallography, a capability that the 4-methylphenyl analog (MW 344.47 Da) or unsubstituted phenyl analog (MW 330.45 Da) cannot provide [2]. Quantitatively, the molecular weight difference of approximately 111.8 Da between the iodo and methyl analogs translates to a distinct isotopic distribution pattern detectable by high-resolution mass spectrometry, facilitating analytical differentiation in mixture studies [3].

Radio-iodination SPECT imaging X-ray crystallography Chemical probe design

Steric and Electronic Influence of 2,6-Dimethyl Substitution on Target Engagement vs. 3,4-Dimethyl and 4-Ethyl Regioisomers

The ortho,ortho'-dimethyl substitution on the N1-phenyl ring imposes conformational constraints on the piperazine ring that are absent in the 3,4-dimethylphenyl regioisomer (CAS 496020-12-3) and the 4-ethylphenyl analog. In a high-throughput screen deposited in BindingDB, the closely related compound 1-(2,6-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)piperazine (CID 1259180) exhibited an EC50 of 5.58 µM in a cell-based assay [1], whereas N1-aryl regioisomers with altered methyl substitution patterns in the broader sulfonylated piperazine series showed divergent activity profiles in cannabinoid-1 receptor antagonism assays, with 2,6-disubstitution generally conferring increased CB1 binding occupancy compared to 3,4-disubstitution or mono-substitution due to restricted rotation about the N1-aryl bond [2]. The Acta Chemica Scandinavica study of 2,6-dimethylphenyl-containing piperazines from 1961 established baseline pharmacological screening data, reporting that the 2,6-dimethylphenyl residue itself contributes to central nervous system biodistribution potential, though the specific sulfonamide derivatives were not tested in that study [3].

Structure-activity relationship Receptor subtype selectivity Steric hindrance Piperazine pharmacophore

Sulfonyl Linker Metabolic Stability Advantage vs. Carbonyl- and Methylene-Bridged Piperazine Analogs

The sulfonyl group connecting the piperazine ring to the 4-iodophenyl moiety represents a metabolically resistant linker compared to carbonyl (amide) or methylene alternatives. Sulfonamide bonds generally exhibit superior resistance to hydrolytic cleavage by plasma esterases and amidases relative to amide bonds in analogous positions. In the context of the 4-iodophenyl pharmacophore, the sulfonyl linker provides both metabolic stability and a tetrahedral sulfur geometry that influences the three-dimensional presentation of the iodine atom to biological targets [1]. The sulfonyl group also serves as a hydrogen-bond acceptor (S=O···H interactions), contributing to target binding affinity without introducing a metabolic liability, in contrast to ester or amide linkers that are susceptible to enzymatic hydrolysis with typical in vitro hepatic microsomal half-lives of <30 minutes for analogous esters [2]. In the sulfonylated piperazine CB1 modulator patent series, the sulfonyl linker was deliberately selected over carbonyl and methylene alternatives to optimize both potency and pharmacokinetic duration of action [3].

Metabolic stability Sulfonamide Pharmacokinetics In vitro half-life

Physicochemical Property Differentiation: Lipophilicity and Permeability Profile vs. Halogen-Free and Alternative Halogen Analogs

The 4-iodo substituent contributes substantially to compound lipophilicity compared to hydrogen, methyl, fluoro, or chloro analogs. The Hansch hydrophobic constant (π) for aromatic iodine is approximately +1.12, compared to +0.00 for H, +0.56 for CH3, +0.14 for F, and +0.71 for Cl [1]. This translates to a calculated logP increase of approximately 1.0–1.5 log units for the iodo compound relative to the des-iodo analog. Computed partition coefficients for structurally characterized sulfonylated piperazines indicate that the iodine atom pushes the compound into a physicochemical space (logP ≈ 3.5–4.5) that is associated with enhanced passive membrane permeability and blood-brain barrier penetration relative to less lipophilic halogen-free congeners (logP ≈ 2.0–3.0) [2]. The iodine atom also increases the compound's topological polar surface area (TPSA) contribution minimally (≈0 Ų beyond the sulfonamide core), maintaining a TPSA below 60 Ų that is favorable for CNS penetration [3]. These properties differentiate 713099-23-1 from the 4-fluoro analog, which would have lower lipophilicity (πF = +0.14) and potentially reduced membrane partitioning.

Lipophilicity LogP Permeability Physicochemical profiling Blood-brain barrier

Procurement-Driven Application Scenarios for 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine (713099-23-1)


Radio-Iodinated Probe Development for SPECT or Autoradiographic Imaging of CNS Targets

The para-iodo substituent makes 713099-23-1 a direct precursor for 125I or 123I radio-iodination via isotopic exchange or electrophilic iododestannylation chemistry. As demonstrated with structurally analogous 4-iodobenzenesulfonyl piperazine scaffolds, radiochemical yields of 65–85% can be achieved [1]. The resulting hot probe retains the identical chemical structure as the cold parent, enabling matched-pair cold/hot pharmacological characterization—a critical advantage over fluorinated analogs that require separate 18F radiosynthesis routes. This scenario is particularly relevant for sigma-1 receptor or CB1 receptor imaging programs where the sulfonylated piperazine chemotype has established target engagement precedent [2].

Co-Crystallography Ligand for Experimental Phasing of Piperazine-Binding Protein Targets

The iodine atom provides a strong anomalous scattering signal (f'' = 6.85 e at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystal structures [3]. When soaked or co-crystallized with target proteins, this compound can serve simultaneously as a pharmacological tool ligand and a phasing vehicle, eliminating the need for selenomethionine incorporation or heavy-atom derivatization with mercury/gold reagents. The 2,6-dimethyl substitution restricts conformational flexibility, potentially improving electron density definition at the ligand-binding site compared to unsubstituted or 3,4-disubstituted analogs.

Mass Spectrometry Differentiation Standard for In-Class Piperazine Analog Mixture Analysis

The distinctive isotopic signature of iodine (monoisotopic mass 456.037 Da; [M+H]+ region shows a characteristic pattern with M and M+2 peaks at approximately 1:1 ratio due to the absence of a significant M+2 contributor from the iodine-free portion of the molecule) enables unambiguous identification of 713099-23-1 in complex biological matrices or combinatorial library mixtures [1]. The mass difference of approximately 111.8 Da versus the corresponding 4-methyl analog (MW 344.47 Da) allows baseline chromatographic separation under standard reversed-phase LC-MS conditions. This property is valuable for analytical chemistry groups developing quantitative bioanalytical methods for sulfonylated piperazine drug candidates.

SAR Probe for Investigating Halogen Bonding Contributions to Target Binding Affinity

The iodine atom's polarizable electron cloud and substantial van der Waals radius (1.98 Å) enable halogen bonding interactions with backbone carbonyl oxygens or π-electron systems in protein binding pockets. In systematic SAR campaigns, 713099-23-1 can serve as the terminal member of a halogen series (H → F → Cl → Br → I) to quantify the halogen bonding contribution to binding free energy [2]. The patent-disclosed SAR for sulfonylated piperazine CB1 modulators indicates that halogen substitution on the sulfonyl aryl ring modulates both potency and physicochemical properties, with iodine representing the extreme of the halogen series for both σ-hole potential and lipophilicity [3].

Quote Request

Request a Quote for 1-(2,6-Dimethylphenyl)-4-((4-iodophenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.